molecular formula C15H15ClN4 B5026835 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5026835
M. Wt: 286.76 g/mol
InChI Key: ZAZRLNUHYGULIS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group and three methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been associated with various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound could interact with a variety of cellular targets.

Mode of Action

Pyrimidine derivatives have been found to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These interactions can lead to changes in cellular signaling pathways, potentially influencing cell proliferation, apoptosis, and gene expression .

Biochemical Pathways

Given the potential targets of pyrimidine derivatives, it’s likely that this compound could influence a variety of pathways related to cell growth, inflammation, and immune response .

Pharmacokinetics

One source suggests that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability.

Result of Action

Given the potential targets and activities of pyrimidine derivatives, it’s likely that this compound could have a range of effects, potentially influencing cell growth, inflammation, and immune response .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes can lead to changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. These interactions can influence the compound’s localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with formamide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRLNUHYGULIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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